2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic compound belonging to the purine nucleoside analogs This compound is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is 2-amino-6-chloro-7-methylpurine.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative, such as a tetraacetylated ribose or deoxyribose, under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Utilizing automated reactors to perform the glycosylation step efficiently.
Purification: Employing chromatographic techniques to purify the intermediate and final products.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.
Substitution: The chlorine atom in the purine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced purine analogs.
Substitution: Formation of amino or thiol-substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its interactions with nucleic acids and enzymes. It serves as a model compound to understand the mechanisms of nucleoside analogs in biological systems.
Medicine
In medicine, 2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with DNA and RNA synthesis makes it a promising candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its synthesis and modification are crucial steps in the production of nucleoside analog drugs.
Mechanism of Action
The mechanism of action of 2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, such as DNA polymerase and reverse transcriptase. This inhibition leads to the termination of nucleic acid chain elongation, thereby preventing viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-chloropurine
- 7-methylguanine
- 2-amino-9-(β-D-ribofuranosyl)purine
Uniqueness
Compared to similar compounds, 2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol possesses a unique combination of functional groups that enhance its biological activity. The presence of the hydroxymethyl group and the specific substitution pattern on the purine ring contribute to its distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O4/c1-16-3-17(9-5(16)8(12)14-11(13)15-9)10-7(20)6(19)4(2-18)21-10/h4,6-7,10,18-20H,2-3H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWEIHYLQHANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2=C1C(=NC(=N2)N)Cl)C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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